REACTION_CXSMILES
|
I[CH2:2][CH2:3][CH2:4][O:5][CH3:6].[Br:7][C:8]1[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=1>C1C=CC=CC=1.C(=O)([O-])[O-].[Ag+2]>[Br:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([O:14][CH2:2][CH2:3][CH2:4][O:5][CH3:6])[CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
ICCCOC
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(NC=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Hyflo
|
Type
|
WASH
|
Details
|
The filtercake is washed with benzene and with saturated aqueous sodium hydrogencarbonate solution
|
Type
|
CUSTOM
|
Details
|
The phases of the filtrate are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=NC=C1)OCCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |